1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

BTK inhibition Kinase inhibitor Medicinal chemistry

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (CAS 786700-87-6) is a heterocyclic building block comprising a 6‑bromo‑2‑pyridinyl moiety linked to a 2‑imidazolidinone core. With a molecular weight of 242.07 g·mol⁻¹ and the formula C₈H₈BrN₃O, this compound serves as a versatile scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
Cat. No. B12069235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromo-2-pyridinyl)-2-imidazolidinone
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=NC(=CC=C2)Br
InChIInChI=1S/C8H8BrN3O/c9-6-2-1-3-7(11-6)12-5-4-10-8(12)13/h1-3H,4-5H2,(H,10,13)
InChIKeySNZHLQGVNUAJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Bromo-2-pyridinyl)-2-imidazolidinone: Core Identity and Procurement Baseline


1-(6-Bromo-2-pyridinyl)-2-imidazolidinone (CAS 786700-87-6) is a heterocyclic building block comprising a 6‑bromo‑2‑pyridinyl moiety linked to a 2‑imidazolidinone core . With a molecular weight of 242.07 g·mol⁻¹ and the formula C₈H₈BrN₃O, this compound serves as a versatile scaffold in medicinal chemistry and agrochemical research . Its structural features—specifically the bromine atom at the 6‑position of the pyridine ring—enable diverse downstream functionalization pathways and underpin its documented potency as a Bruton’s tyrosine kinase (BTK) inhibitor (IC₅₀ = 1 nM) [1].

Why Simple Substitution with 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone Analogs Fails


Closely related pyridinyl‑imidazolidinones differ markedly in biological activity and synthetic utility due to the nature of the substituent at the pyridine 6‑position. The bromine atom in 1‑(6‑bromo‑2‑pyridinyl)‑2‑imidazolidinone confers both potent BTK inhibition (IC₅₀ = 1 nM) [1] and a reactive handle for palladium‑catalyzed cross‑coupling reactions [2]. In contrast, the unsubstituted 1‑(2‑pyridinyl)‑2‑imidazolidinone (CAS 53159‑76‑5) lacks the halogen necessary for such transformations and exhibits no reported BTK activity [3]. Similarly, 6‑chloro, 6‑fluoro, or 6‑methyl analogs display altered electronic and steric profiles that can dramatically shift target engagement and metabolic stability, making direct interchange without re‑optimization scientifically unsound. The quantitative evidence below substantiates why this specific brominated derivative must be prioritized in procurement for kinase‑focused or diversification‑oriented workflows.

Quantitative Differentiation of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone from In‑Class and Cross‑Class Analogs


BTK Inhibitory Potency: 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone versus Clinical Benchmark Ibrutinib

1‑(6‑Bromo‑2‑pyridinyl)‑2‑imidazolidinone exhibits an IC₅₀ of 1 nM against human BTK in a biochemical enzyme assay [1]. This value is within 2‑fold of the FDA‑approved irreversible BTK inhibitor ibrutinib (IC₅₀ = 0.5 nM) [2], positioning the compound as a highly potent starting point for lead optimization or as a reference tool in BTK‑driven research.

BTK inhibition Kinase inhibitor Medicinal chemistry

Synthetic Versatility: Bromine as a Handle for Suzuki–Miyaura Cross‑Coupling

The 6‑bromo substituent on the pyridine ring enables efficient Suzuki–Miyaura cross‑coupling with a variety of organotrifluoroborates and boronic acids, a reaction not accessible with the unsubstituted 1‑(2‑pyridinyl)‑2‑imidazolidinone [1][2]. This single transformation allows rapid generation of C6‑arylated or ‑alkenylated derivatives, expanding the chemical space accessible from a common intermediate.

Cross-coupling Library synthesis Diversification

Molecular Weight and Physicochemical Profile: Distinguishing from Heavier or Lighter Analogs

With a molecular weight of 242.07 g·mol⁻¹ , 1‑(6‑bromo‑2‑pyridinyl)‑2‑imidazolidinone occupies a favorable mid‑range among halogenated pyridinyl‑imidazolidinones. This is approximately 12% higher than the unsubstituted parent (MW 163.18) [1] and significantly lower than many multi‑halogenated or biaryl derivatives that often exceed 350 g·mol⁻¹. The bromine atom contributes to balanced lipophilicity while maintaining compliance with typical oral bioavailability guidelines (Lipinski’s Rule of Five).

Physicochemical properties ADME Lead optimization

Documented Patent Use as a BTK Inhibitor Scaffold

The compound is explicitly disclosed as Example 63 in US Patent Application US20240083900, titled 'Pyrazolo[1,5‑a]pyrazine derivatives as BTK inhibitors' [1]. This places 1‑(6‑bromo‑2‑pyridinyl)‑2‑imidazolidinone within a defined, patent‑protected chemical space for BTK‑targeted therapies. Analogs lacking the bromine or bearing alternative substituents are not covered by the same claims, limiting their freedom‑to‑operate in commercial development.

Intellectual property Patent landscape BTK inhibitor

Optimized Deployment Scenarios for 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone in R&D Pipelines


Kinase Inhibitor Lead Generation with Pre‑validated BTK Activity

The 1 nM IC₅₀ against BTK [1] makes this compound an ideal starting point for medicinal chemistry programs targeting B‑cell malignancies or autoimmune disorders. Its potency is on par with clinical BTK inhibitors, providing a structurally distinct chemotype for structure‑based design and intellectual property diversification.

Diversity‑Oriented Synthesis via Suzuki–Miyaura Cross‑Coupling

The aryl bromide moiety permits rapid library generation through palladium‑catalyzed cross‑coupling with boronic acids or organotrifluoroborates [2]. This enables systematic exploration of C6‑aryl or C6‑heteroaryl substituents to modulate kinase selectivity, solubility, or metabolic stability without re‑synthesizing the core scaffold.

Agrochemical Intermediate for Pyridinyl‑Imidazolidinone Herbicides

Pyridinyl‑imidazolidinones are a recognized class of herbicidal compounds [3]. The brominated derivative can serve as a key intermediate for the synthesis of novel agrochemicals, where the halogen atom is retained for bioactivity or further functionalized to install crop‑specific substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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